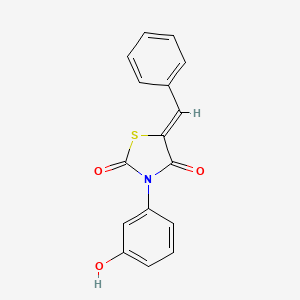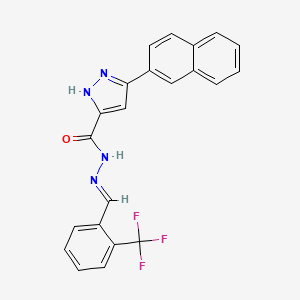![molecular formula C19H13Br2N5OS B11698739 (4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698739.png)
(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features multiple functional groups, including bromophenyl, hydrazinylidene, thiazolyl, and pyrazolone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach is as follows:
Formation of the hydrazone intermediate: The reaction between 2-bromobenzaldehyde and hydrazine hydrate in ethanol under reflux conditions yields 2-(2-bromophenyl)hydrazone.
Cyclization to form the thiazole ring: The hydrazone intermediate reacts with 4-(4-bromophenyl)-2-aminothiazole in the presence of a base such as potassium carbonate in dimethylformamide (DMF) to form the thiazole ring.
Formation of the pyrazolone ring: The final step involves the reaction of the thiazole intermediate with ethyl acetoacetate in the presence of acetic acid under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
化学反応の分析
Types of Reactions
(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can reduce the hydrazone or thiazole moieties.
Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound has potential applications as a biochemical probe due to its ability to interact with various biomolecules. It can be used to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or dyes. Its unique structure allows for the design of materials with tailored functionalities.
作用機序
The mechanism of action of (4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone and thiazole moieties can form hydrogen bonds or coordinate with metal ions, influencing biological pathways.
類似化合物との比較
Similar Compounds
- (4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-4-[2-(2-fluorophenyl)hydrazinylidene]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in the presence of bromine atoms, which can significantly influence its reactivity and interactions. Bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets or its incorporation into materials.
特性
分子式 |
C19H13Br2N5OS |
|---|---|
分子量 |
519.2 g/mol |
IUPAC名 |
4-[(2-bromophenyl)diazenyl]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H13Br2N5OS/c1-11-17(24-23-15-5-3-2-4-14(15)21)18(27)26(25-11)19-22-16(10-28-19)12-6-8-13(20)9-7-12/h2-10,25H,1H3 |
InChIキー |
ICWAIMCMCKJGAU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC=CC=C4Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11698665.png)
![(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11698672.png)
![Methyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11698678.png)
![N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(tert-butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11698681.png)
![(2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11698683.png)


![4-(azepan-1-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11698696.png)


![N'-[(E)-(4-bromophenyl)methylidene]-4-(2,4-dichlorophenoxy)butanehydrazide](/img/structure/B11698722.png)

![(4E)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698731.png)
